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Compound of Interest

Compound Name:
2-((6-phenyl-2,3,4,9-tetrahydro-

1H-carbazol-1-yl)amino)ethanol

Cat. No.: B1351208 Get Quote

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-

phenyl-tetrahydrocarbazole analogs, focusing on their potential as therapeutic agents. The

information is tailored for researchers, scientists, and drug development professionals, with a

focus on quantitative data and detailed experimental protocols.

Introduction
Tetrahydrocarbazole (THC) is a privileged structural scaffold found in numerous biologically

active compounds and natural products.[1] Its derivatives have garnered significant interest

due to their wide range of pharmacological activities, including antifungal, anticancer, and

kinase inhibitory effects.[2][3][4] The substitution pattern on the THC core plays a crucial role in

determining the biological activity and target specificity. This guide focuses on analogs with a

phenyl group at the C6 position, exploring how modifications to this scaffold influence their

therapeutic potential.

Antifungal Activity of 6-Substituted
Tetrahydrocarbazole Analogs
A study by Wang et al. explored the antifungal activity of various C6- and N9-modified

tetrahydrocarbazole derivatives.[2] The general structure of the synthesized compounds and

their in vitro antifungal activities against a panel of fungal strains are summarized below.
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Quantitative Data: Antifungal Activity

Compound R
IC50 (μg/mL)
vs. C.
neoformans

IC50 (μg/mL)
vs. A.
fumigatus

IC50 (μg/mL)
vs. M.
gypseum

10a H >128 >128 >128

10b 4-Fluorophenyl 64 128 64

10c 4-Chlorophenyl 8 16 16

10d 4-Bromophenyl 16 32 32

10e 4-Methylphenyl 32 64 64

Fluconazole - 16 >128 32

Data extracted from MedChemComm (RSC Publishing).[2]

The SAR study indicates that the introduction of a phenyl group at the C6 position is beneficial

for antifungal activity. Furthermore, substitution on the phenyl ring with halogens, particularly

chlorine, significantly enhances the potency against various fungal strains, with compound 10c

showing comparable or superior activity to the standard drug fluconazole.[2]

Experimental Protocol: Antifungal Assay
The in vitro antifungal activity was evaluated using a broth microdilution method according to

the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The minimum inhibitory

concentration (MIC) was determined, and IC50 values were calculated from the dose-response

curves.

Anticancer Activity of Phenylcarbazole Derivatives
Research into phenylcarbazole derivatives has revealed their potential as anticancer agents. A

study by Routier et al. described the synthesis and biological evaluation of novel

phenylcarbazole derivatives, demonstrating significant cytotoxicity against human leukemia

cells.[3]
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Quantitative Data: Cytotoxicity against CEM Human
Leukemia Cells

Compound R1 R2 IC50 (nM)

1a H H >10000

1b Phenyl H 150

1c 4-Hydroxyphenyl H 80

1d Phenyl CH3 50

1e 4-Hydroxyphenyl CH3 25

Data extracted from PubMed.[3]

The results highlight that the presence of a phenyl group is crucial for the cytotoxic activity of

these carbazole derivatives. Moreover, hydroxylation of the phenyl ring and methylation of the

maleimide nitrogen progressively increase the potency, with compound 1e exhibiting an IC50 in

the low nanomolar range.[3] The study also investigated the mechanism of action, suggesting

that while DNA binding may contribute, the exact molecular targets remain to be fully

elucidated.[3]

Experimental Protocol: Cytotoxicity Assay
The cytotoxicity of the compounds was assessed using a standard MTT (3-(4,5-dimethylthiazol-

2-yl)-2,5-diphenyltetrazolium bromide) assay on the CEM human leukemia cell line. Cells were

incubated with various concentrations of the test compounds for 48 hours, and cell viability was

determined by measuring the absorbance at 570 nm.

Kinase Inhibitory Activity of Pyrrolo[3,4-c]carbazole
Analogs
While not strictly 6-phenyl-tetrahydrocarbazoles, N-6 substituted 9-hydroxy-4-

phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones have been investigated as inhibitors of the

G2/M cell cycle checkpoint kinases, Wee1 and Chk1.[4] The SAR in this series provides

valuable insights into the role of substitutions on the carbazole nitrogen.
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Quantitative Data: Wee1 and Chk1 Kinase Inhibition
Compound

N-6
Substituent

Wee1 IC50
(μM)

Chk1 IC50
(μM)

Selectivity
(Chk1/Wee1)

2a H 0.120 0.080 0.67

2b (CH2)2OH 0.095 0.065 0.68

2c (CH2)2COOH 0.057 12.7 223

2d (CH2)2N(CH3)2 0.045 0.030 0.67

Data extracted from a study on Wee1 and Chk1 inhibitors.[4]

The study revealed that acidic side chains at the N-6 position led to potent and selective Wee1

inhibition, while neutral or cationic side chains resulted in potent dual inhibitors of both Wee1

and Chk1.[4]

Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of the compounds against Wee1 and Chk1 kinases was determined using

a radiometric kinase assay. The assay measures the incorporation of radioactive phosphate

from [γ-33P]ATP into a peptide substrate. The IC50 values were calculated from the inhibition

curves.

Visualizing Experimental Workflows and
Relationships
To better illustrate the processes and logic described, the following diagrams were generated.
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Caption: General workflow for SAR studies of 6-phenyl-tetrahydrocarbazole analogs.
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Caption: Key structure-activity relationships for tetrahydrocarbazole analogs.

Conclusion
The structure-activity relationship studies of 6-phenyl-tetrahydrocarbazole analogs reveal

critical insights for the development of novel therapeutic agents. The presence of a phenyl
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group at the C6 position is a key determinant of biological activity. Further modifications, such

as substitutions on the phenyl ring or at the carbazole nitrogen, can significantly modulate the

potency and selectivity of these compounds against various targets, including fungi, cancer

cells, and protein kinases. The data and protocols presented in this guide offer a valuable

resource for researchers in the field of drug discovery and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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